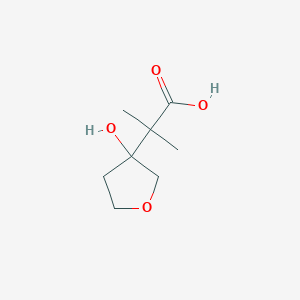

2-(3-Hydroxyoxolan-3-yl)-2-methylpropanoic acid

Description

2-(3-Hydroxyoxolan-3-yl)-2-methylpropanoic acid is a carboxylic acid derivative featuring a hydroxy-substituted oxolane (tetrahydrofuran) ring attached to a methylpropanoic acid backbone. Its molecular formula is C₈H₁₄O₄, with a molecular weight of 174.20 g/mol . The compound’s structure combines a cyclic ether (oxolane) with a hydroxyl group and a branched carboxylic acid chain, conferring unique physicochemical properties.

Properties

IUPAC Name |

2-(3-hydroxyoxolan-3-yl)-2-methylpropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O4/c1-7(2,6(9)10)8(11)3-4-12-5-8/h11H,3-5H2,1-2H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDQJAWXJAFQDPS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)O)C1(CCOC1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Hydroxyoxolan-3-yl)-2-methylpropanoic acid typically involves the use of ribose as a starting material. The synthetic route includes several steps such as protection of hydroxyl groups, formation of the oxolan ring, and subsequent functional group modifications to introduce the methylpropanoic acid moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar synthetic routes but with modifications to accommodate bulk production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure consistency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(3-Hydroxyoxolan-3-yl)-2-methylpropanoic acid undergoes various types of chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the hydroxyl group, leading to the formation of ethers or esters.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., alkoxides for ether formation). Reaction conditions such as temperature, solvent choice, and reaction time are critical for achieving desired products .

Major Products Formed

Major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted ethers or esters. These products can be further utilized in various applications depending on their functional properties .

Scientific Research Applications

2-(3-Hydroxyoxolan-3-yl)-2-methylpropanoic acid has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound’s biological activity makes it a candidate for studies related to enzyme interactions and metabolic pathways.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(3-Hydroxyoxolan-3-yl)-2-methylpropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act by mimicking natural nucleosides, thereby interfering with nucleic acid synthesis or enzyme activity. This can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of 2-methylpropanoic acid derivatives with varying substituents. Key structural analogs and their distinguishing features are outlined below:

Table 1: Structural and Molecular Comparison

Key Comparative Insights

Structural Variations and Physicochemical Properties Hydroxyoxolane vs. Hydroxycyclohexyl: The oxolane ring in the target compound introduces rigidity and polarity compared to the more flexible cyclohexyl analog. The cyclohexyl variant (C₁₀H₁₈O₃) has a higher molecular weight (186.24 vs. 174.20) and reduced oxygen content, likely influencing solubility and lipophilicity . Aromatic vs. These derivatives are typically more lipophilic than the hydroxyoxolane variant .

Ethyl 3-oxo-2-(2-oxo-1,2-dihydroquinoxalin-3-yl)-3-phenylpropanoate (a quinoxaline derivative) demonstrates the synthetic versatility of propanoic acid scaffolds in medicinal chemistry, though its structure diverges significantly from the hydroxyoxolane variant .

Safety and Toxicology Limited toxicological data are available for 2-(3-Hydroxyoxolan-3-yl)-2-methylpropanoic acid. Similar compounds, such as 3-hydroxyoctanoic acid (C₈H₁₆O₃), are classified as non-hazardous, suggesting that hydroxylated aliphatic acids may have low acute toxicity . However, phenyl-substituted analogs (e.g., chlorophenyl derivatives) may pose greater regulatory scrutiny due to halogen content .

Commercial and Research Relevance The discontinuation of 2-(3-Hydroxyoxolan-3-yl)-2-methylpropanoic acid contrasts with the commercial availability of its cyclohexyl and phenyl analogs, which are used as pharmaceutical intermediates or building blocks . This may reflect challenges in synthesis, stability, or market demand for the oxolane derivative.

Biological Activity

2-(3-Hydroxyoxolan-3-yl)-2-methylpropanoic acid, a compound with significant potential in biological applications, has garnered attention due to its unique structural properties and interactions with various biological systems. This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and its potential therapeutic applications.

The compound is characterized by its molecular structure, which includes a hydroxyoxolane moiety and a branched propanoic acid. Its chemical formula is with a molecular weight of approximately 174.19 g/mol. The presence of the hydroxyl group contributes to its solubility and reactivity in biological systems.

Research indicates that 2-(3-Hydroxyoxolan-3-yl)-2-methylpropanoic acid functions primarily as an organic buffering agent . It maintains pH stability in cell cultures, particularly within the pH range of 6 to 8.5, making it suitable for various biological assays and applications in cell biology .

Interaction with Biological Macromolecules

The compound has been studied for its interactions with proteins and nucleic acids. Preliminary studies suggest that it may influence enzyme activity and modulate signaling pathways by acting as a ligand for specific receptors. These interactions are crucial for understanding its potential therapeutic roles.

Case Studies

- Cell Culture Studies

-

Therapeutic Potential

- A study investigating the anti-inflammatory properties of similar compounds suggested that derivatives of this acid could exhibit significant anti-inflammatory effects, potentially through the modulation of cytokine production.

Comparative Analysis

To better understand the unique properties of 2-(3-Hydroxyoxolan-3-yl)-2-methylpropanoic acid, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Weight (g/mol) | pH Range | Biological Activity |

|---|---|---|---|

| 2-(3-Hydroxyoxolan-3-yl)-2-methylpropanoic acid | 174.19 | 6 - 8.5 | Buffering agent, supports cell growth |

| MOPS (3-(N-morpholino)propanesulfonic acid) | 195.24 | 6.5 - 7.9 | Buffering agent in biological systems |

| HEPES (4-(2-hydroxyethyl)piperazine-1-ethanesulfonic acid) | 238.30 | 6.8 - 8.2 | Widely used buffer in cell culture |

Research Findings

Recent studies have highlighted the versatility of 2-(3-Hydroxyoxolan-3-yl)-2-methylpropanoic acid in various applications:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.